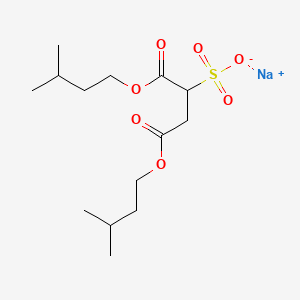

Sodium 1,4-diisopentyl sulphonatosuccinate

Description

Contextualization within Sulphonate Ester Chemistry

Sodium 1,4-diisopentyl sulphonatosuccinate is a salt of a sulphonic acid ester. Sulphonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR', where R and R' are organic residues. periodicchemistry.com These esters are notable for the stability of the sulfonate anion (R-SO₃⁻) as a leaving group in nucleophilic substitution and elimination reactions, a property stemming from the resonance stabilization of the negative charge across the three oxygen atoms. periodicchemistry.comyoutube.com

The synthesis of dialkyl sulfosuccinates, including the diisopentyl variant, typically involves a two-step process. The first step is the esterification of maleic anhydride (B1165640) with two equivalents of the corresponding alcohol, in this case, isopentyl alcohol, to form the maleate (B1232345) diester. The second step is the sulfonation of the double bond of the maleate diester with a sulfonating agent like sodium bisulfite. researchgate.net

The general structure of sodium dialkyl sulfosuccinates consists of a polar sulfonate head group and two nonpolar alkyl tails, connected via ester linkages to a succinate (B1194679) backbone. This amphiphilic nature is the foundation of their surface-active properties.

Significance in Surfactant and Interface Science Research

As an anionic surfactant, this compound's primary role in research is to reduce surface and interfacial tension. This property is crucial in a variety of applications, including emulsification, wetting, and dispersion. nih.gov The specific geometry of the isopentyl groups influences its packing at interfaces and, consequently, its effectiveness in these roles. The branched nature of the alkyl chains can affect the critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles in a solution.

While specific research on the diisopentyl variant is limited, studies on related dialkyl sulfosuccinates provide a framework for understanding its potential behavior. For instance, the self-assembly of these surfactants is a key area of investigation, with factors like solvent polarity and alkyl chain structure dictating the morphology of the resulting aggregates, which can range from spherical and rod-like micelles to lamellar phases. aalto.fi

Historical Development of Related Supramolecular Chemistries

The study of molecules that can self-assemble into larger, ordered structures without the formation of covalent bonds falls under the umbrella of supramolecular chemistry. The ability of surfactants like this compound to form micelles is a classic example of this phenomenon. The historical development of this field has seen a progression from understanding simple micellar systems to the design of complex, functional supramolecular assemblies.

Early research focused on the fundamental principles of micellization, driven by the hydrophobic effect. This led to the development of models describing the thermodynamics and kinetics of surfactant aggregation. More recent advancements have explored the use of surfactants as templates for the synthesis of nanomaterials and as components of responsive "smart" materials. The interaction of sulfonate-containing molecules with other chemical species, such as polymers and cyclodextrins, has also been a fruitful area of research, leading to the creation of novel hydrogels and delivery systems.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for dialkyl sulfosuccinates is broad, with applications in areas ranging from materials science to biotechnology. However, the focus has predominantly been on the dioctyl and other linear alkyl chain variants. This leaves a significant gap in the understanding of how specific branching patterns, such as that found in this compound, affect the finer points of surfactant behavior.

Unexplored avenues for research on this specific compound are therefore numerous. Comparative studies systematically investigating the influence of the isopentyl group's branching on properties like micelle shape and size, interfacial film rigidity, and dynamic surface tension would be of great value. Furthermore, its potential in specialized applications, such as in the formulation of microemulsions for specific chemical reactions or as a component in advanced materials, remains largely untapped. The unique packing parameters that the isopentyl groups may confer could lead to the formation of novel liquid crystalline phases with interesting optical or rheological properties.

Below are tables summarizing the known properties of this compound and a list of the chemical compounds mentioned in this article.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NaO₇S | guidechem.comchembk.comchemicalbook.com |

| Molecular Weight | 360.40 g/mol | echemi.com |

| CAS Number | 27115-04-4 | guidechem.comchembk.comchemicalbook.com |

| Appearance | White or off-white powder | echemi.com |

| Topological Polar Surface Area | 118 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 7 | guidechem.com |

| Rotatable Bond Count | 12 | guidechem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

27115-04-4 |

|---|---|

Molecular Formula |

C14H25NaO7S |

Molecular Weight |

360.40 g/mol |

IUPAC Name |

sodium;1,4-bis(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C14H26O7S.Na/c1-10(2)5-7-20-13(15)9-12(22(17,18)19)14(16)21-8-6-11(3)4;/h10-12H,5-9H2,1-4H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

DRSITYLXPCHIMO-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Sodium 1,4 Diisopentyl Sulphonatosuccinate

Advanced Synthetic Routes and Strategies

The conventional and advanced synthetic pathways for producing Sodium 1,4-diisopentyl sulphonatosuccinate are centered around a two-stage chemical process: esterification followed by sulphonation.

Esterification Processes and Optimization

The initial step in the synthesis is the esterification of maleic anhydride (B1165640) with isopentyl alcohol (also known as isoamyl alcohol) to form diisopentyl maleate (B1232345). This process occurs in two distinct stages. researchgate.netpan.pl The first stage is a rapid, non-catalytic reaction where one molecule of maleic anhydride reacts with one molecule of isopentyl alcohol to open the anhydride ring and form the monoester. researchgate.net

The second stage is a slower, reversible reaction where the monoester reacts with a second molecule of isopentyl alcohol to form the diester, diisopentyl maleate. This step requires an acid catalyst to proceed at a reasonable rate. pan.plzbaqchem.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed. researchgate.net

| Catalyst | Alcohol Reactant | Key Reaction Conditions | Observed Kinetics/Notes | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Hexan-1-ol | Isothermal semibatch reactor | The formation of the diester is first order with respect to the monoester and directly proportional to catalyst concentration. ppor.az | ppor.az |

| Phosphotungstic Acid | Butanols | 383–413 K; Molar ratio (alcohol:acid) 2.2-5:1 | Demonstrated to be the most active catalyst among those tested (sulfuric acid, Dowex 50WX8, tetrabutyl zirconate). pan.pl | pan.pl |

| p-Toluenesulfonic Acid | Isooctyl Alcohol | 140 °C; Molar ratio (alcohol:anhydride) ~2.15:1 | Used in a process optimized for short reaction times (10-30 min initial heating). google.com | google.com |

| Tetrabutyl Zirconate | Butanols | 383–413 K | Reaction was found to be very slow and dependent only on the acid concentration. pan.pl | pan.pl |

Sulphonation Reactions and Regioselectivity Studies

Following esterification, the resulting diisopentyl maleate undergoes sulphonation. This reaction involves the addition of a sulphonate group across the carbon-carbon double bond of the maleate intermediate. The most common sulphonating agent for this process is an aqueous solution of sodium bisulfite (NaHSO₃). google.comatamankimya.com

The reaction mechanism is a nucleophilic Michael addition, where the bisulfite ion attacks the electron-deficient double bond of the α,β-unsaturated ester. This directly incorporates the sulphonate group and forms the succinate (B1194679) backbone of the final product. The process yields the sodium salt of the sulphonated diester directly.

A significant challenge in this step is the general insolubility of the water-insoluble diester in the aqueous reaction medium, which can make the reaction difficult to initiate. atamankimya.com In some industrial processes, this reaction is carried out under heating and pressure to facilitate the interaction between the two phases. google.com While specific regioselectivity studies on diisopentyl maleate are not extensively detailed, the addition of the sulphonate group occurs predictably across the double bond of the maleate structure to form the sulphonatosuccinate. Some processes have been developed to run the sulphonation at normal pressure without the need for a phase-transfer catalyst, simplifying the equipment requirements. google.com

Salt Formation and Purification Techniques

The sulphonation step using sodium bisulfite directly yields the target compound as a sodium salt. google.com The crude product, however, typically contains various impurities that must be removed to achieve the desired purity. These impurities can include unreacted diisopentyl maleate, residual alcohols, and inorganic salts like excess sodium bisulfite.

Several purification techniques are employed:

Solvent Precipitation: After the reaction, the crude product can be dehydrated and then dissolved in an organic solvent such as ethanol. google.com This causes the desired this compound to dissolve while precipitating excess inorganic salts, which can then be removed by filtration. google.com The purified product is recovered after evaporating the solvent. google.com

Hydrolysis Prevention: Solutions of the final product are stable in neutral and acidic conditions, but are susceptible to hydrolysis at very high pH (>10) or very low pH (<1). atamankimya.com Careful pH control during and after synthesis is therefore important.

Drying: The solid material is hygroscopic. atamankimya.com When isolating the solid product, methods that avoid excessive heat are preferred to prevent decomposition.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable industrial processes, green chemistry principles are increasingly being applied to the synthesis of sulphosuccinates. This involves the development of environmentally benign catalysts and the strategic selection of solvents to minimize waste and energy consumption.

Catalyst Development for Sustainable Production

A key focus of green synthesis is the replacement of traditional homogeneous acid catalysts with reusable, heterogeneous alternatives.

Solid Acid Catalysts: Macroporous ion-exchange resins, such as Amberlyst-15, have emerged as highly effective and sustainable catalysts. cu.edu.egarkat-usa.org Amberlyst-15 is a polystyrene-based resin with strongly acidic sulfonic acid groups that can catalyze both the esterification and sulphonation steps in the synthesis of analogous dialkyl sulphosuccinates. arkat-usa.orgresearchgate.netresearchgate.net Its major advantages include ease of separation from the reaction mixture by simple filtration, and the ability to be regenerated and reused for multiple reaction cycles with minimal loss of activity. researchgate.netresearchgate.net This eliminates the need for catalyst neutralization and reduces waste streams. researchgate.net Other solid acid catalysts like Dowex resins have also been studied for the esterification step. pan.pl

Catalyst-Free Approaches: Research has also explored simplifying the reaction sequence by reducing catalyst dependency. For instance, a patented process for diisooctyl sodium sulphosuccinate production performs the sulphonation step under normal pressure without the addition of a phase-transfer catalyst. google.com This is achieved by using the unreacted monoester salt, formed as a by-product during esterification, to act as a phase-transfer agent. google.com

| Catalyst Type | Example(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High reactivity, low cost. | Corrosive, difficult to separate from product, requires neutralization, generates waste. | zbaqchem.com |

| Heterogeneous/Solid Acid | Amberlyst-15, Dowex Resins | Easily separated by filtration, recyclable and reusable, non-corrosive, reduces waste. arkat-usa.orgresearchgate.net | May have lower activity than homogeneous catalysts, potential for mass transfer limitations. | pan.plarkat-usa.orgresearchgate.net |

| Heteropolyacids | Phosphotungstic Acid | High catalytic activity. pan.pl | Higher cost, potential for leaching into the product stream. | pan.pl |

Solvent Selection and Minimization Strategies

Solvent choice is another critical aspect of green chemical synthesis. The ideal process minimizes or eliminates the use of volatile and hazardous organic solvents.

Process Simplification: Certain synthetic methodologies are designed to reduce solvent use by streamlining the workflow. For example, some patented processes for analogous compounds avoid steps like washing the esterification product and using vacuum distillation, which simplifies the procedure and reduces the consumption of both solvents and energy. google.com

Alternative Solvents: While some traditional syntheses may use solvents like toluene, the field is moving towards more benign alternatives. researchgate.net Water is an ideal green solvent, and some catalytic systems are designed to work in aqueous media. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as green solvent alternatives for studying the behavior of surfactants and could represent a future direction for synthesis. acs.org These solvents are noted for their low volatility, low cost, and biodegradability. acs.org The ultimate goal in green synthesis is to move towards solvent-free systems where possible, using the reactants themselves as the reaction medium. researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The theoretical calculation for the synthesis of this compound reveals a high atom economy, as the primary reaction is an addition reaction.

Reaction Efficiency:

The esterification step can be catalyzed by an acid, and the removal of water drives the reaction towards completion. The subsequent sulfonation is typically carried out in a polar solvent system, such as an ethanol-water mixture, to ensure the solubility of both the organic ester and the inorganic sodium bisulfite. The reaction temperature and time are optimized to achieve a high conversion rate while minimizing the formation of byproducts. In practice, yields for this type of reaction are often high, but may not reach 100% due to incomplete conversion or losses during workup and purification. primescholars.com

Derivatization and Structural Modification Research

The versatile structure of this compound allows for various modifications to fine-tune its properties for specific applications. Research in this area focuses on altering the alkyl chains, changing the counterion, and introducing new functional groups.

Synthesis of Analogues with Varied Alkyl Chain Architectures

The physicochemical properties of sulphonatosuccinate surfactants are highly dependent on the nature of the alkyl chains. By replacing the isopentyl groups with other alkyl groups of varying length, branching, and saturation, a wide range of analogues can be synthesized.

Research has demonstrated the synthesis of various symmetrical and unsymmetrical dialkyl sulphonatosuccinates. nih.gov The general synthetic route remains the same, involving the esterification of maleic anhydride with the desired alcohol(s) followed by sulfonation. The choice of alcohol dictates the structure of the resulting alkyl chains.

Table 1: Examples of Sulphonatosuccinate Analogues with Varied Alkyl Chains

| Alkyl Group | Resulting Analogue | Potential Impact on Properties |

|---|---|---|

| n-Butyl | Sodium 1,4-dibutyl sulphonatosuccinate | Increased water solubility compared to longer chains |

| n-Octyl | Sodium 1,4-dioctyl sulphonatosuccinate | Enhanced surface activity and lower critical micelle concentration |

| 2-Ethylhexyl | Sodium 1,4-di(2-ethylhexyl) sulphonatosuccinate | Improved oil solubility due to branched structure |

These modifications allow for the systematic investigation of structure-property relationships, enabling the design of surfactants with tailored performance characteristics for applications ranging from emulsification to dispersion.

Exploration of Alternative Counterions and Their Impact on Supramolecular Assembly

The introduction of different alkali metal salts can regulate the molecular self-assembly, with some studies showing that salts of natural small molecules can act as excellent gelators for aqueous solvent mixtures. nih.gov The replacement of sodium with other counterions is typically achieved through ion exchange chromatography or by using a different base during the final neutralization step of the synthesis.

Table 2: Influence of Alternative Counterions on Sulphonatosuccinate Properties

| Counterion | Example Compound | Potential Impact on Properties |

|---|---|---|

| Potassium (K⁺) | Potassium 1,4-diisopentyl sulphonatosuccinate | May slightly increase water solubility and alter micellar properties |

| Lithium (Li⁺) | Lithium 1,4-diisopentyl sulphonatosuccinate | Can lead to different packing parameters in aggregates due to smaller ionic radius |

| Ammonium (NH₄⁺) | Ammonium 1,4-diisopentyl sulphonatosuccinate | Can introduce pH sensitivity and potential for hydrogen bonding interactions |

The study of these effects is crucial for applications where the ionic environment is a key factor, such as in formulations with high salt concentrations or in biological systems.

Introduction of Functional Groups for Targeted Research Applications

Introducing specific functional groups into the sulphonatosuccinate structure can impart novel functionalities, allowing for their use in targeted research applications. This can be achieved by using functionalized alcohols in the initial esterification step or by chemically modifying the parent molecule.

For instance, the incorporation of a hydroxyl group on one of the alkyl chains could provide a site for further chemical reactions, such as polymerization or grafting onto surfaces. Similarly, the introduction of a fluorinated alkyl chain could lead to surfactants with enhanced stability and unique interfacial properties. The synthesis of sulfinates, which are precursors to a variety of organosulfur compounds, highlights the versatility of sulfur-based functional groups in organic synthesis. researchgate.net The use of Brønsted acid catalysts in the synthesis of related heterocyclic compounds also suggests potential synthetic pathways for creating more complex sulphonatosuccinate derivatives. researchgate.net

Table 3: Examples of Functionalized Sulphonatosuccinate Analogues

| Functional Group | Potential Position | Targeted Research Application |

|---|---|---|

| Hydroxyl (-OH) | On the alkyl chain | Reactive surfactant for polymerization, surface modification |

| Amine (-NH₂) | On the alkyl chain | pH-responsive systems, bioconjugation |

| Fluoroalkyl Chain | As one of the ester groups | Enhanced chemical and thermal stability, specialized coatings |

This area of research opens up possibilities for developing "smart" surfactants that can respond to external stimuli or perform specific chemical functions, significantly broadening their application scope beyond conventional surfactant roles.

Computational Chemistry and Theoretical Investigations of Sodium 1,4 Diisopentyl Sulphonatosuccinate

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical methods are pivotal in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These studies provide insights into the molecule's geometry, stability, and reactivity at an atomic level.

Electronic Structure and Bonding Analysis

The electronic structure of Sodium 1,4-diisopentyl sulphonatosuccinate is characterized by a combination of ionic and covalent bonding. The sulfonate group (-SO₃⁻) features highly polarized sulfur-oxygen bonds. Computational and X-ray crystallographic studies of the sulfonyl group suggest that the bonding is best described by polar interactions (S⁺-O⁻) and hyperconjugation, rather than an expanded octet involving d-orbitals on the sulfur atom. nih.govacs.orgresearchgate.net The negative charge is delocalized across the three oxygen atoms of the sulfonate group, which is crucial for its interaction with the sodium counter-ion and polar solvents.

The molecule also contains two ester functional groups (-COO-). The carbonyl carbon has a partial positive charge, and the oxygen atoms have partial negative charges, making these sites active in electrostatic interactions. The isopentyl chains are nonpolar and contribute to the molecule's hydrophobic character. Density functional theory (DFT) calculations, for instance at the B3LYP/6-31G* level of theory, can be employed to optimize the geometry and analyze the electronic structure of such surfactants. pku.edu.cn These calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density, highlighting the distinct polar and nonpolar regions of the molecule.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to investigate the synthesis mechanism of this compound. The synthesis typically involves a two-step process: the esterification of maleic anhydride (B1165640) with isopentyl alcohol to form diisopentyl maleate (B1232345), followed by the sulfonation of the double bond with sodium bisulfite. neutronco.com

Theoretical methods can model these reaction pathways to determine the transition state structures and activation energies. For the sulfonation step, computational analysis can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. By mapping the potential energy surface, the most energetically favorable pathway can be identified. Such studies are instrumental in optimizing reaction conditions to improve yield and selectivity.

Conformational Analysis and Energetics

The flexibility of the two isopentyl chains and the succinate (B1194679) backbone allows this compound to adopt numerous conformations. Conformational analysis is essential for understanding how the molecule's shape influences its properties and interactions. researchgate.net Computational methods can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kJ/mol) |

| 1 (Extended) | 180° | 0.0 |

| 2 (Gauche 1) | 60° | 5.2 |

| 3 (Gauche 2) | -60° | 5.2 |

| 4 (Folded) | 0° | 15.8 |

Note: This table is illustrative and based on typical energy differences for similar molecular structures. Actual values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of intermolecular interactions and dynamic processes. Due to the limited specific data for this compound, the following discussion draws upon extensive research on the closely related surfactant, Dioctyl sodium sulfosuccinate (B1259242) (AOT).

Solvent-Solute Interactions in Diverse Media

The amphiphilic nature of this compound governs its interactions with different solvents. In aqueous solutions, the polar sulfonate headgroup forms strong hydrogen bonds with water molecules, while the nonpolar isopentyl tails are repelled by water, leading to the hydrophobic effect. MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies.

In nonpolar solvents, the interactions are reversed. The isopentyl tails have favorable van der Waals interactions with the solvent, while the polar headgroup is shielded from the nonpolar environment. The behavior of AOT, a similar surfactant, has been modeled in solvents of varying polarity, showing that solvent-solute interactions dictate the self-assembly behavior. rsc.orgaalto.firsc.org MD simulations can also investigate the influence of co-solvents and additives on the solvation of the surfactant molecule. nih.govhw.ac.uk

Aggregation Behavior and Self-Assembly Modeling (e.g., micellization, vesicle formation)

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates such as micelles or vesicles. MD simulations, particularly coarse-grained methods like Dissipative Particle Dynamics (DPD), are well-suited for studying these large-scale phenomena that occur over longer timescales. frontiersin.orgbohrium.com

Simulations of AOT have shown that in aqueous environments, it forms micelles with a hydrophobic core composed of the alkyl tails and a hydrophilic shell of sulfonate headgroups interacting with water. rsc.orgaalto.firsc.org In nonpolar solvents, AOT forms reverse micelles, where the polar headgroups are sequestered in the core, which can encapsulate water, while the alkyl tails extend into the nonpolar solvent. rsc.orgaalto.firsc.org The size and shape of these aggregates are influenced by factors such as surfactant concentration, temperature, and the nature of the solvent. rsc.orgrsc.org Modeling studies predict that in hydrophobic solvents, small reverse micelles are formed, while in aqueous solutions, lamellar structures can arise. rsc.orgaalto.firsc.org

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Dialkyl Sulfosuccinate System

| Parameter | Value/Description |

| Force Field | GROMOS, CHARMM36, OPLS-AA |

| Water Model | TIP3P, SPC/E |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Time Step | 2 fs |

| Simulation Time | 100 - 500 ns |

Note: This table presents a typical setup for an all-atom MD simulation of a surfactant-water system. nih.gov Coarse-grained simulations would use different parameters and can access longer timescales.

Interfacial Adsorption Dynamics at Heterogeneous Phases

The behavior of this compound at interfaces, such as those between oil and water or air and water, is fundamental to its function as a surfactant. Computational methods, particularly molecular dynamics (MD) simulations, provide nanoscale insights into the dynamic process of adsorption at these heterogeneous phases. These simulations model the movement and interactions of individual surfactant molecules, offering a detailed picture that complements experimental measurements.

The adsorption process is generally governed by the diffusion of surfactant molecules from the bulk solution to the sub-surface layer, followed by their insertion and orientation at the interface. Theoretical models often describe this process as either diffusion-controlled, where the rate is limited by how fast molecules reach the interface, or barrier-controlled, where an energy barrier to adsorption is the rate-limiting step. For many dialkyl sulphonatosuccinates, the adsorption mechanism is a mixed diffusion-kinetic process. researchgate.net At short timescales, the adsorption is primarily controlled by diffusion, while at longer times, as the interface becomes more crowded, an activation energy barrier associated with molecular reorientation and packing becomes significant. researchgate.net

MD simulations can quantify several key parameters that describe the state and behavior of the surfactant monolayer at equilibrium. These include the reduction in interfacial tension (IFT), the density profiles of surfactant and solvent molecules across the interface, the orientation of the surfactant's alkyl chains relative to the interface normal, and the thickness of the interfacial layer. For a representative system, such as this compound at a water/dodecane interface, simulations can provide the data illustrated in the table below.

Table 1: Simulated Interfacial Properties of a Model Sulphonatosuccinate System

| Parameter | Description | Typical Simulated Value |

|---|---|---|

| Interfacial Tension (γ) | The energy per unit area of the interface. A lower value indicates higher surfactant efficiency. | 5-10 mN/m (at saturation) |

| Area per Molecule (Amol) | The average area occupied by a single surfactant molecule at the interface. | 70-90 Å2 |

| Interfacial Thickness | The width of the transition zone between the bulk oil and water phases. | 15-25 Å |

| Alkyl Chain Tilt Angle | The average angle of the isopentyl chains with respect to the normal of the interface plane. | 30-45 degrees |

| Diffusion Coefficient (Dsurf) | The rate of lateral movement of surfactant molecules within the interface. | 1.5 - 3.0 x 10-5 cm2/s |

These simulations reveal that the branched isopentyl chains of the surfactant create a less densely packed interfacial film compared to linear-chain analogues, which influences properties like emulsion stability and foam characteristics. The dynamics are also affected by the electrostatic interactions between the negatively charged sulphonatosuccinate headgroups, which create a potential barrier that can slow down the adsorption of subsequent molecules. sci-hub.mk

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational strategies for accelerating the design and discovery of new surfactants. wikipedia.orgresearchgate.netresearchgate.net These methods establish a mathematical correlation between the chemical structure of a molecule and its physical or biological properties. In the context of surfactants like this compound, QSAR (or more broadly, QSPR for structure-property relationships) can predict performance metrics such as critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and biodegradability, thereby reducing the need for extensive experimental synthesis and testing. mdpi.com

The core principle of QSAR is that the properties of a chemical are encoded in its molecular structure. By calculating numerical values, known as molecular descriptors, that represent various aspects of a molecule's structure, statistical models can be built to predict the properties of untested compounds. mdpi.comnih.gov This predictive capability is invaluable for screening large virtual libraries of potential surfactant candidates to identify those with the most promising performance profiles.

Descriptor Generation and Feature Selection for Performance Correlation

The foundation of any QSAR model is the calculation of molecular descriptors. nih.gov These are numerical representations of a molecule's physicochemical properties derived from its 2D or 3D structure. For a surfactant like this compound, thousands of descriptors can be generated, falling into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Describe atomic connectivity and branching (e.g., Kier & Hall molecular connectivity indices, Wiener index). mdpi.com

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume, moments of inertia).

Quantum-Chemical Descriptors: Calculated using quantum mechanics, describing electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms). mdpi.comaljest.net

Solvational Descriptors: Relate to the interaction of the molecule with a solvent (e.g., solvation energy). acs.orgnih.gov

Given the vast number of potential descriptors, a crucial step is feature selection . This process identifies the subset of descriptors that has the most significant correlation with the property of interest (e.g., CMC). This prevents model overfitting and provides insights into the structural features that govern surfactant performance. acs.orgnih.gov For anionic surfactants, descriptors related to the size and shape of the hydrophobic tail, as well as those describing the charge distribution and solvation of the hydrophilic headgroup, are often found to be most influential. mdpi.comacs.orgnih.gov

Table 2: Key Molecular Descriptors for QSAR Modeling of Sulphonatosuccinate Surfactants

| Descriptor Class | Example Descriptor | Relevance to Surfactant Performance |

|---|---|---|

| Topological | Kier Shape Index (κ2) | Correlates with molecular shape and branching of the alkyl tails, influencing packing at interfaces. |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Represents the molecular surface available for interaction with the solvent, affecting solubility and CMC. |

| Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Indicates the molecule's ability to donate electrons, influencing interactions with other molecules. mdpi.com |

| Quantum-Chemical | Maximum Negative Partial Charge (q-) | Quantifies the charge localization on the sulphonate headgroup, affecting electrostatic interactions and hydration. |

| Constitutional | Molecular Weight (MW) | A basic descriptor related to the overall size of the molecule, often correlated with hydrophobicity. |

Predictive Modeling for Behavior in Research Systems

Once relevant descriptors are selected, a predictive model is constructed using statistical or machine learning algorithms. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex non-linear approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov These models generate a mathematical equation that links the descriptor values to the target property.

For example, a simplified hypothetical MLR model to predict the logarithm of the Critical Micelle Concentration (logCMC) for a series of dialkyl sulphonatosuccinates might take the form:

logCMC = c₀ + c₁(κ₂) - c₂(SASA_hydrophobic) + c₃*(q⁻_head)**

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis on a "training set" of surfactants with known CMC values. The model's predictive power is then validated using a "test set" of compounds not used in its development. nih.gov Such models allow for the rapid estimation of properties for new, unsynthesized surfactant structures. dtu.dk

Table 3: Illustrative Performance of a Hypothetical QSAR Model for Predicting logCMC

| Sulphonatosuccinate Compound | Hypothetical "Experimental" logCMC | QSAR Predicted logCMC | Residual Error |

|---|---|---|---|

| Sodium 1,4-dihexyl sulphonatosuccinate | -2.50 | -2.55 | +0.05 |

| Sodium 1,4-diheptyl sulphonatosuccinate | -2.95 | -2.91 | -0.04 |

| This compound | -2.45 | -2.48 | +0.03 |

| Sodium 1,4-bis(2-ethylhexyl) sulphonatosuccinate | -2.62 | -2.69 | +0.07 |

Virtual Screening for Novel Structural Motifs within the Sulphonatosuccinate Class

Virtual screening is a powerful computational technique that leverages predictive QSAR models to explore vast chemical libraries for molecules with desired properties, without the need for physical synthesis. nih.govwikipedia.orgsygnaturediscovery.com In the context of the sulphonatosuccinate class, this process can be used to identify novel structural motifs that may lead to enhanced performance.

The process begins with the creation of a virtual library. This involves computationally generating thousands or even millions of new sulphonatosuccinate structures by systematically modifying the alkyl chains. Variations can include:

Changing the length of the alkyl chains.

Altering the degree and position of branching.

Introducing cyclic or aromatic groups.

Incorporating heteroatoms (e.g., oxygen to create ether linkages).

Each molecule in this virtual library is then subjected to the QSAR model developed in the previous stage. The model rapidly calculates the predicted performance property (e.g., a lower CMC, higher surface activity) for every structure. This allows researchers to filter and rank the entire library, prioritizing a small number of the most promising candidates for actual synthesis and laboratory testing. mdpi.comnih.govmdpi.com This in silico approach dramatically improves the efficiency of the discovery process by focusing resources on compounds with the highest probability of success. researchgate.net

Table 4: Example of a Virtual Screening Workflow for Novel Sulphonatosuccinates

| Candidate ID | Structural Motif Modification | Key Descriptor Value (e.g., κ2) | Predicted Performance Score (e.g., Low CMC) | Priority for Synthesis |

|---|---|---|---|---|

| SDSP-001 | Reference: 1,4-diisopentyl | 3.85 | 8.5 / 10 | N/A |

| VIRT-1021 | Linear C6 chains (dihexyl) | 4.50 | 8.9 / 10 | High |

| VIRT-2455 | Cyclopentyl ester groups | 3.51 | 9.2 / 10 | High |

| VIRT-3109 | Short C4 chains (dibutyl) | 2.90 | 6.1 / 10 | Low |

| VIRT-5834 | Long C10 chains (didecyl) | 7.50 | 7.5 / 10 | Medium |

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis of Sodium 1,4 Diisopentyl Sulphonatosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive structural analysis of Sodium 1,4-diisopentyl sulphonatosuccinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

While specific experimental data for this compound is not extensively published, expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar dialkyl sulfosuccinates. chemicalbook.comillinois.eduepfl.chsigmaaldrich.com The isopentyl groups would show characteristic signals for the methyl, methylene (B1212753), and methine protons and carbons. The succinate (B1194679) backbone would exhibit signals for the methine and methylene groups, with their chemical shifts influenced by the adjacent sulfonate and ester functionalities.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH(SO₃⁻) | ~4.0 - 4.5 | Doublet of doublets |

| CH₂ (succinate) | ~2.8 - 3.2 | Multiplet |

| O-CH₂ | ~4.0 - 4.3 | Triplet |

| CH₂ (isopentyl) | ~1.5 - 1.7 | Multiplet |

| CH (isopentyl) | ~1.7 - 2.0 | Multiplet |

| CH₃ | ~0.8 - 1.0 | Doublet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (ppm) |

| C=O (ester) | ~170 - 175 |

| CH(SO₃⁻) | ~60 - 65 |

| CH₂ (succinate) | ~30 - 35 |

| O-CH₂ | ~65 - 70 |

| CH₂ (isopentyl) | ~35 - 40 |

| CH (isopentyl) | ~25 - 30 |

| CH₃ | ~22 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, advanced 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the succinate backbone and the adjacent methylene protons. It would also delineate the spin system within the isopentyl chains, showing correlations from the O-CH₂ protons to the adjacent CH₂ and subsequently to the CH and terminal CH₃ groups. copernicus.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). copernicus.org It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal in the 4.0-4.5 ppm range would correlate with the carbon signal around 60-65 ppm, confirming the assignment of the CH(SO₃⁻) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different spin systems and identifying quaternary carbons. In the context of this compound, HMBC would show correlations from the O-CH₂ protons of the isopentyl group to the carbonyl carbon of the succinate backbone, unequivocally linking the ester functionality to the alkyl chain.

Solid-State NMR for Aggregate and Crystalline Structure Analysis

In the solid state, molecules like this compound can form complex aggregated or crystalline structures. Solid-state NMR (ssNMR) is a powerful technique to probe these structures. By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution NMR, ssNMR can provide insights into the local molecular environment, packing, and conformations within the solid material. For surfactants, ssNMR can be particularly useful in studying the arrangement of molecules in micelles or other self-assembled structures.

Mass Spectrometry Techniques for Molecular Characterization in Research

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.netnih.gov For this compound (C₁₄H₂₅NaO₇S), the theoretical exact mass of the anionic component [M-Na]⁻ is 337.13264 m/z. HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the elemental composition. PubChem provides predicted m/z values for various adducts of the parent acid, which can be a useful reference. uni.lu

Predicted Adduct Masses for 1,4-bis(3-methylbutoxy)-1,4-dioxobutane-2-sulfonic acid

| Adduct | m/z |

| [M+H]⁺ | 339.14720 |

| [M+Na]⁺ | 361.12914 |

| [M-H]⁻ | 337.13264 |

| [M+K]⁺ | 377.10308 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure. acs.orgnih.gov In the analysis of this compound, the precursor ion, likely the [M-Na]⁻ ion at m/z 337.13264, would be isolated and fragmented.

Expected fragmentation pathways would include:

Loss of the isopentyl groups as isopentene (C₅H₁₀).

Cleavage of the ester bonds, leading to the formation of isopentanol (C₅H₁₂O) and the succinate backbone fragment.

Loss of sulfur trioxide (SO₃).

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. For similar compounds like dioctyl sulfosuccinate (B1259242) (DOSS), MS/MS has been effectively used to identify characteristic fragmentation patterns. researchgate.netacs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational changes. crimsonpublishers.comacs.org

For this compound, characteristic vibrational bands would be expected for the sulfonate, ester, and alkyl groups.

Sulfonate Group (SO₃⁻): Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are expected in the IR spectrum, typically in the regions of 1030-1070 cm⁻¹ and 1150-1260 cm⁻¹, respectively. nih.gov

Ester Group (C=O): A strong, characteristic stretching vibration for the carbonyl group is expected around 1730-1750 cm⁻¹.

Alkyl Chains (C-H): Stretching and bending vibrations of the C-H bonds in the isopentyl groups would appear in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-H (alkyl) | Bending | 1350 - 1470 |

| S=O (sulfonate) | Asymmetric Stretching | 1150 - 1260 |

| S=O (sulfonate) | Symmetric Stretching | 1030 - 1070 |

Raman spectroscopy is particularly useful for studying the conformational order of the alkyl chains in surfactant molecules, as it is sensitive to the C-C stretching vibrations. crimsonpublishers.comacs.org Changes in the relative intensities of bands associated with trans and gauche conformations can provide insights into the molecular arrangement in different phases, such as in solution versus in aggregated states.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy Applications

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the analysis of this compound in both solid and liquid forms without extensive sample preparation. nih.govnist.gov This method is particularly advantageous for obtaining the infrared spectrum of aqueous solutions, which can be challenging with traditional transmission FTIR due to the strong infrared absorption of water. nist.govrsc.org

In a typical ATR-FTIR analysis, the sample is brought into direct contact with a high-refractive-index crystal, such as diamond or zinc selenide. shimadzu.com An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. nih.gov The detector then collects the internally reflected light, which now contains the absorption information of the sample. shimadzu.com

For this compound, the resulting spectrum would reveal characteristic absorption bands corresponding to its molecular structure. While a specific spectrum for this exact compound is not publicly available, based on its structure and data from similar sulfosuccinate surfactants, the following peaks can be anticipated:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are expected in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The sulfate (B86663) band around 1210 cm⁻¹ is a key indicator for quantification. nih.gov

C=O Stretching: A strong absorption band from the carbonyl groups of the ester linkages would appear around 1735-1740 cm⁻¹.

C-O Stretching: Ester C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the isopentyl chains would be observed in the 3000-2850 cm⁻¹ range.

Quantitative analysis of this compound in formulations can be achieved by creating a calibration curve based on the area or height of a characteristic peak, such as the S=O stretching band, at various known concentrations. nih.gov

Table 1: Predicted ATR-FTIR Characteristic Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1740 | Strong |

| S=O Asymmetric Stretch (Sulfonate) | 1250 - 1150 | Strong |

| S=O Symmetric Stretch (Sulfonate) | 1070 - 1030 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Medium-Strong |

Raman Microscopy for Spatially Resolved Analysis of Heterogeneous Systems

Raman microscopy is a complementary vibrational spectroscopy technique that offers high spatial resolution, making it ideal for analyzing heterogeneous systems containing this compound. Unlike FTIR, Raman spectroscopy is less susceptible to interference from water, making it exceptionally well-suited for studying aqueous solutions and the conformation of surfactant molecules within micelles. rsc.orgsielc.com The technique relies on the inelastic scattering of monochromatic light, typically from a laser, which provides information about the vibrational modes of a molecule. google.com

In the context of this compound, Raman microscopy can be employed to:

Investigate Micellar Structure: The Raman spectrum is sensitive to the conformational order of the alkyl chains. Changes in the intensity and position of specific Raman bands, such as the C-H stretching and skeletal vibrations, can indicate the degree of trans versus gauche conformers, providing insights into the packing of the isopentyl chains within the micellar core. rsc.org

Analyze Phase Separation and Interfaces: In multiphase systems, such as emulsions or formulations with dispersed particles, Raman mapping can generate chemical images that show the spatial distribution of the surfactant. This is achieved by collecting spectra at different points on the sample and plotting the intensity of a characteristic surfactant band.

Study Ionic Interactions: The vibrational modes of the sulfonate headgroup can be influenced by the surrounding ionic environment. Raman spectroscopy can detect shifts in these bands, offering information about the interaction of the surfactant with cations and other components in the solution. shimadzu.com

Table 2: Potential Raman Bands for Conformational Analysis of this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Information |

| C-H Stretching | 2800 - 3000 | Alkyl chain environment and packing |

| CH₂ Twisting | 1280 - 1320 | Conformational order |

| C-S Stretching | 600 - 700 | Headgroup environment |

| Skeletal Vibrations | 1000 - 1150 | trans/gauche isomerism of alkyl chains |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from complex matrices, assessing its purity, and analyzing mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of analysis. While a specific validated method for the diisopentyl derivative is not widely published, a method for the closely related Sodium 1,4-diisobutyl sulfosuccinate provides a strong template.

Method Development: A typical RP-HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the isopentyl chains of the surfactant and the C18 column. A gradient elution, where the mobile phase composition is changed over time, may be necessary to separate the main component from both more polar and less polar impurities.

Validation: A developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient | Linear gradient from 30% B to 90% B over 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. Given that the target compound itself is a salt and not sufficiently volatile for GC analysis, this technique is primarily used to detect residual starting materials or by-products from its synthesis.

The synthesis of this compound typically involves the esterification of maleic anhydride (B1165640) with isopentanol, followed by sulfonation. Potential impurities that could be profiled by GC-MS include:

Residual Isopentanol: A starting material in the esterification reaction.

Maleic Anhydride and its Isomer Fumaric Acid: Unreacted starting material or its isomer.

Diisopentyl Maleate (B1232345): The un-sulfonated ester intermediate.

Other Alcohols: Impurities present in the isopentanol raw material.

For analysis, the sample may require a derivatization step to convert non-volatile impurities into species suitable for GC. However, for volatile impurities like residual alcohols, a direct injection of a solution of the surfactant or headspace analysis can be employed. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

Table 4: Potential Impurities in this compound Detectable by GC-MS

| Potential Impurity | Chemical Formula | Origin |

| Isopentanol | C₅H₁₂O | Residual starting material |

| Maleic Anhydride | C₄H₂O₃ | Residual starting material |

| Diisopentyl Maleate | C₁₄H₂₄O₄ | Unreacted intermediate |

| Fumaric Acid | C₄H₄O₄ | Isomer of maleic acid |

Size Exclusion Chromatography (SEC) for Aggregate Size Distribution in Solution

Size Exclusion Chromatography (SEC) is a powerful technique for characterizing the size and distribution of aggregates, such as micelles, formed by this compound in aqueous solutions. nih.gov Unlike other chromatography modes, SEC separates molecules based on their hydrodynamic volume in solution. nih.gov Larger aggregates are excluded from the pores of the stationary phase and elute earlier, while smaller molecules or individual surfactant monomers penetrate the pores and have a longer retention time.

When coupled with a multi-angle light scattering (MALS) detector, SEC can provide absolute measurements of:

Molar Mass: The molecular weight of the micelles and any larger aggregates.

Radius of Gyration (Rg): A measure of the size of the aggregates.

Aggregation Number: The average number of surfactant molecules per micelle can be calculated from the molar mass of the micelle and the monomer.

The mobile phase composition is critical in SEC to prevent non-ideal interactions, such as adsorption of the surfactant onto the stationary phase. A buffered solution with a sufficient ionic strength is typically used. nih.gov SEC is invaluable for understanding how factors like concentration, temperature, and the presence of additives affect the self-assembly behavior of this compound.

Table 5: Typical SEC System for Analysis of Surfactant Micelles

| Component | Specification | Purpose |

| Column | Silica-based with hydrophilic coating, appropriate pore size | Separation based on hydrodynamic volume |

| Mobile Phase | Phosphate buffered saline (PBS), pH 7.4 | Mimic physiological conditions and minimize interactions |

| Detectors | Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS) | Concentration, presence of chromophores, and absolute molar mass/size |

| Flow Rate | 0.5 - 1.0 mL/min | Ensure proper separation and equilibrium |

Interfacial and Colloidal Chemistry Research of Sodium 1,4 Diisopentyl Sulphonatosuccinate

Surface Tension Reduction Mechanisms at Liquid-Air Interfaces

Sodium 1,4-diisopentyl sulphonatosuccinate, like other surfactants, preferentially adsorbs at the liquid-air interface, orienting its hydrophobic diisopentyl tails towards the air and its hydrophilic sulphonatosuccinate head group towards the bulk aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The efficiency and effectiveness of this process are quantified through adsorption isotherms and dynamic surface tension measurements.

Adsorption Isotherm Determination (e.g., Gibbs, Langmuir)

The relationship between the concentration of a surfactant in the bulk solution and the density of its adsorption at an interface at equilibrium is described by adsorption isotherms.

The Gibbs adsorption isotherm is a fundamental thermodynamic equation that relates the change in surface tension (γ) to the change in the chemical potential (μ) of the surfactant in the bulk solution. For a dilute solution of a non-ionic surfactant or an ionic surfactant in the presence of excess salt, the surface excess concentration (Γ) can be calculated using the following equation:

Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration (mol/m²)

R is the ideal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

γ is the surface tension (N/m)

C is the surfactant concentration in the bulk (mol/m³)

For ionic surfactants like this compound, a factor of 2 is often introduced in the denominator to account for the dissociation into a surfactant ion and a counter-ion. The slope of the surface tension versus the natural logarithm of concentration plot is used to determine the surface excess. A steeper slope indicates a higher surface activity. From the surface excess, the minimum area occupied per molecule (A_min) at the interface can be calculated, providing insights into the packing of the surfactant molecules.

The Langmuir adsorption isotherm provides a simpler model, often applied to the adsorption of surfactants from a dilute solution onto a solid surface, but its principles can be conceptually extended to liquid-air interfaces. It assumes monolayer adsorption at a fixed number of identical and equivalent sites. The Langmuir equation is given by:

Γ = Γ_max * (K * C) / (1 + K * C)

Where:

Γ_max is the maximum surface excess concentration (mol/m²)

K is the adsorption equilibrium constant, which relates to the free energy of adsorption.

While the Gibbs isotherm is more rigorously applied to liquid interfaces, the Langmuir model can provide a useful conceptual framework for understanding the saturation of the interface.

Table 1: Illustrative Adsorption Parameters for a Generic Dialkyl Sulfosuccinate (B1259242) Surfactant

| Parameter | Representative Value | Unit |

| Critical Micelle Concentration (CMC) | 1.5 x 10⁻³ | mol/L |

| Surface Tension at CMC (γ_cmc) | 28 | mN/m |

| Maximum Surface Excess (Γ_max) | 2.5 x 10⁻⁶ | mol/m² |

| Minimum Area per Molecule (A_min) | 0.66 | nm² |

Note: This data is illustrative for a typical dialkyl sulfosuccinate and not specific to this compound.

Dynamic Surface Tension Measurements and Relaxation Phenomena

In many industrial applications, interfaces are formed rapidly, and the time available for surfactants to adsorb and lower the surface tension is limited. Dynamic surface tension measurements are therefore crucial for understanding the performance of a surfactant in non-equilibrium conditions.

The dynamic surface tension of a freshly formed interface decreases over time as surfactant molecules from the bulk diffuse to the interface and adsorb. This process can be influenced by several factors, including the bulk concentration of the surfactant and the presence of an energy barrier to adsorption. For surfactants like this compound, with their branched alkyl chains, steric hindrance can play a role in the adsorption kinetics.

Relaxation phenomena refer to the processes by which an interface, perturbed from its equilibrium state, returns to equilibrium. For surfactant solutions, two primary relaxation mechanisms are considered:

Diffusion-controlled adsorption (Ward-Tordai theory): This model assumes that the rate of adsorption is limited by the diffusion of surfactant molecules from the bulk to the subsurface layer beneath the interface. This is often the rate-limiting step at short times and low surfactant concentrations.

Kinetically-controlled adsorption: In this case, an energy barrier (e.g., electrostatic repulsion or steric hindrance) at the interface limits the rate of adsorption, even when there is a high concentration of surfactant molecules in the subsurface. This mechanism can become more significant at higher surface coverages.

The study of these relaxation processes provides valuable information about the timescale required for a surfactant to be effective in dynamic situations.

Emulsification and Dispersion Stabilization Mechanisms

This compound is an effective emulsifying agent, capable of stabilizing oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its amphiphilic nature allows it to adsorb at the oil-water interface, forming a protective film that prevents the coalescence of droplets.

Droplet Size Distribution and Kinetic Stability Analysis

The effectiveness of an emulsifier is often judged by its ability to produce emulsions with small droplet sizes and to maintain this distribution over time.

Droplet size distribution is a critical parameter as it influences the physical properties and stability of an emulsion. Smaller droplet sizes generally lead to more stable emulsions due to reduced gravitational separation (creaming or sedimentation). The initial droplet size is largely determined by the emulsification method (e.g., high-shear mixing, homogenization, ultrasonication) and the efficiency of the surfactant in lowering the interfacial tension during droplet disruption.

Kinetic stability analysis involves monitoring the changes in droplet size distribution and observing phase separation over time. Emulsions are thermodynamically unstable, and various destabilization mechanisms can occur:

Creaming/Sedimentation: Density differences between the dispersed and continuous phases lead to the movement of droplets.

Flocculation: Droplets aggregate into loose clusters without losing their individual identities.

Coalescence: Droplets merge to form larger ones, leading to a coarsening of the emulsion and eventual phase separation.

Ostwald Ripening: In polydisperse emulsions, smaller droplets dissolve and their material diffuses through the continuous phase to deposit on larger droplets.

This compound stabilizes emulsions by creating a charged interface (due to the sulphonate group), which leads to electrostatic repulsion between droplets, and by forming a steric barrier that physically hinders their close approach.

Table 2: Illustrative Droplet Size and Stability Data for an Oil-in-Water Emulsion Stabilized by a Sulfosuccinate Surfactant

| Time (days) | Mean Droplet Diameter (D) (µm) | Polydispersity Index (PDI) |

| 0 | 1.2 | 0.25 |

| 7 | 1.5 | 0.30 |

| 30 | 2.1 | 0.45 |

Note: This data is for illustrative purposes and represents a typical trend for a sulfosuccinate-stabilized emulsion.

Interfacial Rheology of Emulsion Films

The mechanical properties of the surfactant film at the oil-water interface play a crucial role in emulsion stability. Interfacial rheology characterizes the response of this two-dimensional film to deformation. The key parameters are the interfacial shear and dilatational moduli.

Interfacial Shear Rheology: This measures the resistance of the interface to shear deformation at a constant area. A high interfacial shear viscosity can dampen thermal fluctuations and prevent droplet rupture.

Interfacial Dilatational Rheology: This probes the response of the interfacial tension to expansion or compression of the interfacial area. The dilatational elasticity (or Gibbs elasticity) is particularly important for emulsion stability. When two droplets approach, the film between them thins and stretches. A high dilatational elasticity creates a gradient in interfacial tension (Marangoni effect) that induces a flow of liquid back into the thinning film, thus opposing coalescence.

For surfactants like this compound, the branched structure of the alkyl chains can influence the packing at the interface, affecting the viscoelasticity of the film.

Wetting Phenomena and Contact Angle Studies on Various Substrates

The ability of a liquid to spread over a solid surface is known as wetting and is crucial in applications such as detergency, coating, and agrochemicals. The wetting properties of a surfactant solution are typically characterized by measuring the contact angle.

The contact angle (θ) is the angle at which the liquid-vapor interface meets the solid surface. A lower contact angle indicates better wetting. According to Young's equation, the contact angle is determined by the balance of three interfacial tensions: solid-vapor (γ_sv), solid-liquid (γ_sl), and liquid-vapor (γ_lv).

γ_sv = γ_sl + γ_lv * cos(θ)

This compound enhances wetting by adsorbing at both the solid-liquid and liquid-vapor interfaces. Adsorption at the liquid-vapor interface lowers γ_lv, while adsorption at the solid-liquid interface lowers γ_sl. The extent of contact angle reduction depends on the nature of the substrate (e.g., hydrophobic vs. hydrophilic) and the concentration of the surfactant.

On hydrophobic surfaces (e.g., polymers like polystyrene or paraffin (B1166041) wax), the adsorption of the surfactant is often driven by the hydrophobic interaction between the alkyl tails and the surface, leading to a significant reduction in contact angle. On hydrophilic surfaces (e.g., glass or metal), the interaction is more complex and may involve the polar head group.

Table 3: Illustrative Contact Angle Data for Aqueous Solutions of a Dialkyl Sulfosuccinate on Different Substrates

| Substrate | Water Contact Angle (°) | Surfactant Solution Contact Angle (°) |

| Polystyrene | 90 | 45 |

| Paraffin Wax | 105 | 60 |

| Glass | 20 | < 10 |

Note: These are representative values illustrating the wetting effect and are not specific experimental data for this compound.

Surface Energetics of Modified Substrates

The adsorption of this compound onto a solid substrate from an aqueous solution is anticipated to significantly alter the substrate's surface energetics. This alteration is primarily due to the amphiphilic nature of the surfactant molecule, which consists of a hydrophilic sulfonate head group and two hydrophobic isopentyl tails. When a solid substrate is exposed to a solution of this surfactant, the molecules will adsorb at the solid-liquid interface, with their orientation depending on the nature of the substrate.

Illustrative Data Table: Surface Energetics of Modified Polyethylene (B3416737)

This data is illustrative and based on typical values for short-chain dialkyl sulfosuccinates.

| Surfactant Concentration (mol/L) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|

| 0 (Pure Water) | 95 | 75 | 31 |

| 1 x 10⁻⁵ | 85 | 65 | 38 |

| 1 x 10⁻⁴ | 70 | 50 | 45 |

Note: The advancing and receding contact angles are dynamic contact angles that provide information about contact angle hysteresis, which is related to surface roughness and heterogeneity. researchgate.net A decrease in contact angle and an increase in surface free energy indicate improved wettability of the polyethylene surface after modification with the surfactant.

Foam Formation and Stabilization Research

Foam Column and Foam Stability Measurements

The ability of a surfactant solution to form foam (foamability) and the persistence of that foam over time (foam stability) are critical performance attributes. This compound, as an anionic surfactant, is expected to be an effective foaming agent. Foam is generated when gas is dispersed through the surfactant solution, leading to the formation of gas bubbles separated by thin liquid films called lamellae. kruss-scientific.com The surfactant molecules adsorb at the gas-liquid interface, reducing the surface tension and providing the necessary elasticity for foam formation.

Foam stability is a more complex phenomenon, influenced by gravity-driven drainage of liquid from the lamellae, gas diffusion between bubbles (Ostwald ripening), and coalescence of bubbles. The stability of foams generated from anionic surfactants is highly dependent on concentration. nih.govresearchgate.net Typically, foam stability increases with concentration up to the CMC, and may plateau or slightly decrease at higher concentrations. nih.govcern.ch The Gibbs-Marangoni effect is a key mechanism for foam stabilization, where gradients in surface tension created by the stretching of a foam film induce a flow of liquid that heals the thinned area. nih.govtainstruments.com

Standardized tests, such as the Ross-Miles method, are used to quantify foamability and foam stability by measuring the initial foam height and its decay over time. acs.org

Illustrative Data Table: Foam Column and Stability Data

This data is illustrative and based on typical results for a short-chain anionic surfactant.

| Concentration (relative to CMC) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Half-life (min) |

|---|---|---|---|

| 0.1 x CMC | 80 | 20 | 2.5 |

| 0.5 x CMC | 150 | 90 | 8 |

| 1.0 x CMC | 180 | 150 | 15 |

Lamella Thickness and Drainage Dynamics in Aqueous Foams

The stability of a foam is intrinsically linked to the properties of the individual liquid films (lamellae) that separate the gas bubbles. The thickness of these lamellae and the rate at which they drain are critical factors. Initially, the lamellae are relatively thick, but they thin over time due to gravity and capillary suction at the Plateau borders (the channels where lamellae meet). researchgate.net

The drainage process can be slowed by several factors related to the surfactant. The presence of adsorbed surfactant layers at the surfaces of the lamella increases the surface viscosity, which retards drainage. Furthermore, the Gibbs-Marangoni effect provides a powerful stabilizing force against thinning. tainstruments.comnih.gov As a film thins, the local surfactant concentration at the surface can decrease, leading to a local increase in surface tension. This gradient in surface tension drives a flow of liquid from the surrounding, more surfactant-rich areas back into the thinned region, thus counteracting the drainage. nih.gov

For ionic surfactants like this compound, electrostatic repulsion between the charged head groups on the opposing surfaces of the lamella can also contribute to stability, preventing the film from becoming too thin and rupturing. nih.gov The rate of drainage can be monitored by various techniques, including light scattering or interferometry, which also allow for the measurement of the lamella thickness.

Illustrative Data Table: Lamella Drainage Dynamics

This data is illustrative and based on the expected behavior for foams stabilized by an anionic surfactant at a concentration above its CMC.

| Time (seconds) | Average Lamella Thickness (nm) | Liquid Drainage Rate (mL/s) |

|---|---|---|

| 10 | 500 | 0.5 |

| 60 | 200 | 0.2 |

| 300 | 80 | 0.05 |

The data illustrates that as the lamellae thin, the drainage rate decreases significantly due to the increasing influence of stabilizing forces such as the Gibbs-Marangoni effect and surface viscosity.

Advanced Materials Science Research Incorporating Sodium 1,4 Diisopentyl Sulphonatosuccinate

Development of Novel Soft Matter Systems

The ability of Sodium 1,4-diisopentyl sulphonatosuccinate to form thermodynamically stable micro- and nano-scale emulsions, as well as vesicular structures, has made it a valuable tool in the development of novel soft matter systems. These systems serve as versatile platforms for the synthesis of advanced materials with controlled properties.

Microemulsion and Nanoemulsion Formulation Studies for Advanced Materials Synthesis

Microemulsions and nanoemulsions are transparent, thermodynamically stable dispersions of two immiscible liquids, stabilized by an interfacial film of surfactant molecules. This compound is particularly effective in forming water-in-oil (w/o) microemulsions, often without the need for a co-surfactant. osti.govnsm-na.com These w/o microemulsions, also known as reverse micelles, consist of nanosized water droplets dispersed in a continuous oil phase. nih.gov These aqueous cores act as nanoreactors, providing a confined environment for the synthesis of nanoparticles with controlled size and morphology. nih.gov

The size of the water droplets, and consequently the resulting nanoparticles, can be precisely controlled by the molar ratio of water to surfactant (W = [H₂O]/[AOT]). osti.gov Research has demonstrated the synthesis of various nanoparticles within these AOT-stabilized nanoreactors. For instance, silica (B1680970) nanoparticles have been synthesized via the base-catalyzed hydrolysis of tetraethoxysilane (TEOS) in AOT/decane/ammonium hydroxide (B78521) reverse microemulsions. osti.gov The study revealed that particle formation is highly dependent on the W value, with no particles forming below R (a synonym for W) values of approximately 4, due to the strong binding of water to the surfactant headgroups which inhibits hydrolysis. osti.gov As R increases, the particle diameter also increases. osti.gov

Similarly, these microemulsion systems have been employed for the synthesis of superparamagnetic magnetite nanoparticles and silver nanoclusters. nih.govmdpi.com The dynamic nature of reverse micelles, where droplets continuously collide, coalesce, and exchange contents, plays a crucial role in the nucleation and growth of the nanoparticles. osti.gov While much of the research has focused on microemulsions, the principles are extended to nanoemulsions, which are also utilized for creating functional nanomaterials. repec.orgnih.govnih.gov The stability and small droplet size of AOT-stabilized emulsions make them suitable for producing materials for applications requiring high surface area and bioavailability. repec.org

| Precursor Material | AOT System Components | Synthesized Nanoparticle | Key Finding | Reference |

| Tetraethoxysilane (TEOS) | AOT/decane/ammonium hydroxide | Silica (SiO₂) | Particle size is controlled by the water-to-surfactant molar ratio (W). | osti.gov |

| Iron and Silver salts | AOT/heptane-pentanol | SPIO(Ol)NPs, Ag(Ol)NPs | Microemulsions act as soft templates for nanoparticle assembly at interfaces. | researchgate.net |

| Metal salts (general) | AOT/oil/water | Metal nanoparticles | Surfactant film flexibility influences final nanoparticle size and structure. | researchgate.net |

| - | CTAB/1-butanol/1-hexanol | Magnetite (Fe₃O₄) | Microemulsion synthesis allows for controlled size and monodispersity. | nih.gov |

Vesicle and Liposome Assembly Investigations for Controlled Encapsulation Research

This compound's double-tailed structure enables it to spontaneously form unilamellar vesicles in aqueous solutions. researchgate.net These vesicular structures, which are essentially synthetic liposomes, consist of a lipid bilayer enclosing an aqueous core and are of great interest for controlled encapsulation and delivery applications. Atomistic molecular dynamics simulations have provided significant insights into the self-assembly of AOT in aqueous media, showing a transition from spherical micelles at low concentrations (1 wt%) to rod-like micelles and biphasic systems at intermediate concentrations (7.2 wt%), and finally to bilayer structures at higher concentrations (20 wt%). nih.govresearchgate.net